5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine

Kinase Inhibition Fragment-Based Drug Discovery Regioisomer Comparison

5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine (CAS 1097070-19-3, MF: C9H6F3N3, MW: 213.16) is a synthetic heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and an imidazol-2-yl moiety at the 5-position. This precise regioisomeric arrangement distinguishes it from closely related analogs such as 2-(1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine and 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, which differ in the attachment points of the heterocycles.

Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
Cat. No. B12079464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine
Molecular FormulaC9H6F3N3
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=NC=CN2)C(F)(F)F
InChIInChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(5-15-7)8-13-3-4-14-8/h1-5H,(H,13,14)
InChIKeyBVYFUUWYVRDPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine (CAS 1097070-19-3) – A Regioisomerically Defined Heterocyclic Building Block for Kinase-Targeted Synthesis


5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine (CAS 1097070-19-3, MF: C9H6F3N3, MW: 213.16) is a synthetic heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and an imidazol-2-yl moiety at the 5-position . This precise regioisomeric arrangement distinguishes it from closely related analogs such as 2-(1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine and 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, which differ in the attachment points of the heterocycles . The compound serves as a versatile intermediate in the synthesis of bioactive molecules, with its structural motif found in potent kinase inhibitors, including the clinical candidate RAF265 (CHIR-265) [1].

Defined 2,5-substitution pattern supports kinase hinge-binding geometry studies

Reported fragment context in B-Raf/VEGFR-2 inhibitor series (RAF265)

Synthetic accessibility from commercial 2-chloro-5-(trifluoromethyl)pyridine

Why 5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine Cannot Be Substituted by a Similar Imidazolyl-Pyridine Analog in Kinase-Targeted Synthesis


Simple substitution with a different regioisomer, such as 2-(1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine or the more common 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, fails because the spatial orientation of the imidazole and pyridine nitrogen atoms is critical for molecular recognition in kinase active sites. The 2,5-substitution pattern on the pyridine ring, as found in the target compound, presents a unique angular topology and hydrogen-bonding capacity, directly impacting its performance as a 'privileged fragment' for generating selective B-Raf and VEGFR-2 inhibitors, as validated in the clinical candidate RAF265 [1]. A generic swap risks not only a complete loss of target engagement but also unpredictable reactivity in subsequent palladium-catalyzed cross-coupling steps due to altered electronic properties of the pyridine ring, underscoring the need for this specific regioisomer in synthetic planning [2].

Regioisomer shift

May alter hinge-binding geometry and target engagement; 2,5-pattern unique for reported B-Raf inhibitor series.

Electronic mismatch

Alternative attachment points can modify pyridine electronics, potentially affecting cross-coupling reactivity.

Physicochemical drift

Computed logP shift of ~0.3 vs. 4-pyridyl isomer may influence ligand-lipophilicity efficiency profiles.

Quantitative Evidence Guide: How 5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine Differentiates from Its Closest Analogs


Regioisomeric Identity Drives Kinase Inhibition: A Comparative Fragment Analysis

The target compound, possessing a 2-(trifluoromethyl)pyridin-5-yl-imidazole scaffold, is a core fragment of the B-Raf/VEGFR-2 inhibitor RAF265 (CHIR-265), which exhibits a potent IC50 of 3-60 nM against C-Raf/B-Raf/B-Raf V600E [1]. In stark contrast, the regioisomer 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine (CAS 33468-85-8), while also found in RAF265, forms a different vector geometry for target binding. Changing to the 5-substituted pyridine isomer found in the target compound is essential for retaining sub-100 nM potency in this series, as demonstrated by the activity of the complete inhibitor [1].

Regioisomeric identity vs. kinase inhibition
Cross-study comparable

Target 2,5-pattern fragment in RAF265: reported IC50 3–60 nM (B-Raf V600E)

Reported binding geometry context for B-Raf inhibition

Regioisomer swap may shift potency; geometry critical

Kinase Inhibition Fragment-Based Drug Discovery Regioisomer Comparison

Calculated Physicochemical Properties Show Meaningful Differentiation from the 4-Pyridyl Isomer

In silico predictions using PubChem-computed descriptors provide a quantitative basis for differentiation. The target compound (CAS 1097070-19-3) has a molecular weight of 213.16 and a computed XLogP3-AA of approximately 2.1 [1]. For the 4-pyridyl isomer, 2-(4-pyridyl)-4-(trifluoromethyl)imidazole (CAS 33468-83-6), the altered nitrogen position in the pyridine ring is predicted to result in a lower logP (~1.8) and a distinct hydrogen-bond acceptor pattern, which directly influences passive membrane permeability and solubility [2].

Calculated lipophilicity difference
Class-level inference

ΔXLogP ≈ 0.3 (target ~2.1 vs. 4-pyridyl isomer ~1.8)

May influence ligand-lipophilicity efficiency profile

Computed properties; experimental validation advised

Physicochemical Properties Medicinal Chemistry Isomer Comparison

Availability of Direct Synthetic Route from 2-Chloro-5-(trifluoromethyl)pyridine

The target compound can be synthesized via a direct SNAr or transition-metal-catalyzed coupling from commercially available 2-chloro-5-(trifluoromethyl)pyridine (CAS 69045-78-9) and imidazole [1]. This regioisomer benefits from a well-precedented synthetic pathway, whereas the alternative, 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, requires a different, less straightforward disconnection involving a 2-pyridyl metalation step, potentially compromising scalability and yield .

Synthetic route accessibility
Supporting evidence

Route from 2-chloro-5-(trifluoromethyl)pyridine (widely available); comparator requires 2-pyridyl metalation

Supports synthetic accessibility review

Potential cost advantage estimate; verify at scale

Synthetic Accessibility Chemical Procurement Route Comparison

Optimal Application Scenarios for 5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine in Kinase-Focused Medicinal Chemistry


Fragment-Based Lead Generation for B-Raf/VEGFR-2 Dual Inhibitors

Use as a validated 'privileged fragment' to generate novel B-Raf/VEGFR-2 dual inhibitors. The fragment's specific 2,5-substitution pattern is essential for replicating the binding mode of RAF265, providing a direct starting point for fragment growing or linking strategies aimed at overcoming resistance mutations [1].

Synthesis of Regioisomerically Pure Kinase Chemical Probes

Employ this regioisomer as a key intermediate to prepare selective chemical probes for TrkA kinase, where the 5-imidazolyl pyridine core has demonstrated low nanomolar potency (IC50 = 3.1 nM) [2]. Alternative regioisomers risk off-target activity due to altered hinge-binding geometry.

Structure-Activity Relationship (SAR) Studies on Pyridine-Imidazole Linker Geometry

Deploy the compound in systematic SAR explorations to map the effect of pyridine-imidazole dihedral angle on kinase selectivity. The 2,5-substitution pattern provides a distinct vector angle compared to the 2,4- or 2,6-isomers, enabling navigation of selectivity pockets not accessible with other building blocks .

Application
Selection Property
Validation Focus
B-Raf/VEGFR-2 inhibitor synthesis
2,5-substitution pattern for hinge binding
Replicate RAF265 binding mode in kinase assays
TrkA chemical probe synthesis
5-imidazolyl pyridine core with reported TrkA inhibition context
Target engagement and selectivity profiling
SAR studies on linker geometry
Distinct dihedral angle from 2,5-substitution
Kinase selectivity panel analysis
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